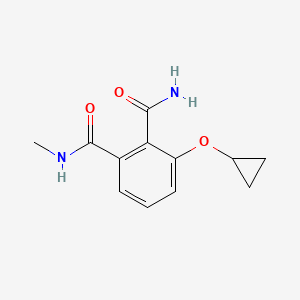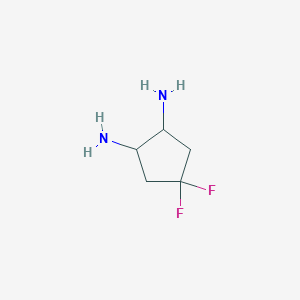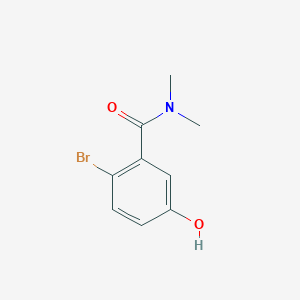
2-Bromo-5-hydroxy-N,N-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-5-hydroxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the 2-position, a hydroxyl group at the 5-position, and an N,N-dimethylamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-hydroxy-N,N-dimethylbenzamide typically involves the bromination of 5-hydroxy-N,N-dimethylbenzamide. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.
化学反応の分析
Types of Reactions
2-Bromo-5-hydroxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of 2-bromo-5-oxo-N,N-dimethylbenzamide.
Reduction Reactions: The carbonyl group in the amide can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted benzamides depending on the nucleophile used.
Oxidation Reactions: The major product is 2-bromo-5-oxo-N,N-dimethylbenzamide.
Reduction Reactions: The major product is 2-bromo-5-hydroxy-N,N-dimethylbenzylamine.
科学的研究の応用
2-Bromo-5-hydroxy-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its structure allows it to interact with various biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. It may have applications in the development of new drugs for treating diseases.
Industry: It is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
作用機序
The mechanism of action of 2-Bromo-5-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its binding affinity and specificity. The compound can form hydrogen bonds and halogen bonds with target molecules, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-Bromo-N,N-dimethylbenzamide: Similar structure but with the bromine atom at the 3-position.
2-Bromo-5-methoxy-N,N-dimethylbenzamide: Similar structure but with a methoxy group instead of a hydroxyl group at the 5-position.
5-Bromo-2-chloro-N,N-dimethylbenzamide: Similar structure but with an additional chlorine atom at the 2-position.
Uniqueness
2-Bromo-5-hydroxy-N,N-dimethylbenzamide is unique due to the presence of both a bromine atom and a hydroxyl group on the benzene ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its reactivity and ability to form specific interactions with target molecules set it apart from other similar compounds.
特性
分子式 |
C9H10BrNO2 |
|---|---|
分子量 |
244.08 g/mol |
IUPAC名 |
2-bromo-5-hydroxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C9H10BrNO2/c1-11(2)9(13)7-5-6(12)3-4-8(7)10/h3-5,12H,1-2H3 |
InChIキー |
GUJXNJHUKKIXLQ-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


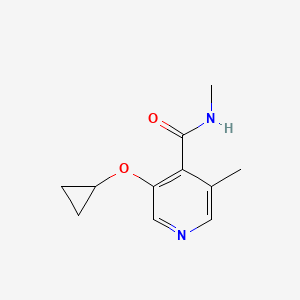
![[6-Nitro-4-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14841310.png)
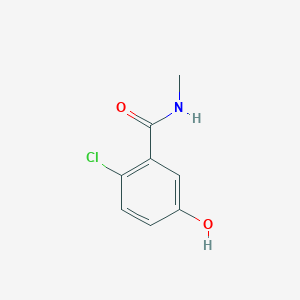
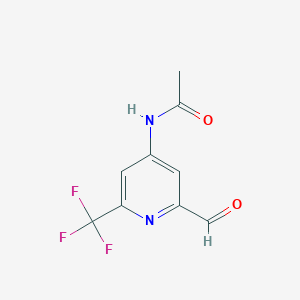
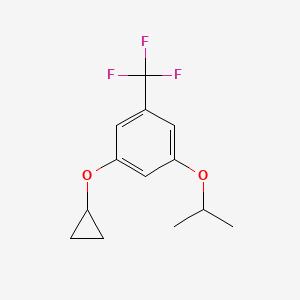
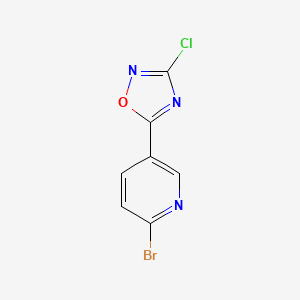
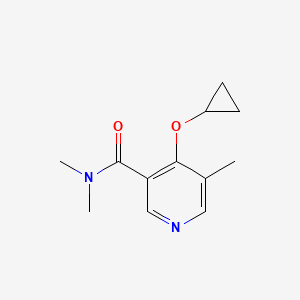


![Ethanone, 1-[6-methyl-4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14841367.png)


